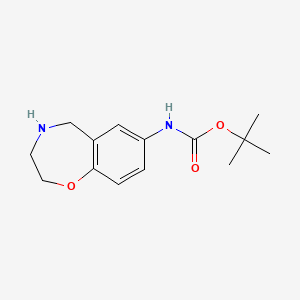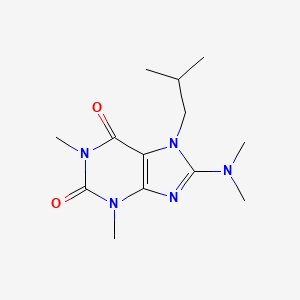
4-(3-Isocyanatopropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isocyanatopropyl)morpholine is an organic compound with the molecular formula C8H14N2O2. It is a derivative of morpholine, featuring an isocyanate group attached to a propyl chain.
科学的研究の応用
4-(3-Isocyanatopropyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a building block in the synthesis of polyurethane foams and elastomers, providing enhanced mechanical properties and stability.
Drug Synthesis: The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents.
Surface Modification: It is employed in the modification of surfaces to improve adhesion, wettability, and other surface properties.
作用機序
Target of Action
The primary targets of 4-(3-Isocyanatopropyl)morpholine are lysosomes . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . They are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .
Mode of Action
This compound is a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, this compound affects the activity of lysosomal enzymes, which usually exert maximal activity in an acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Result of Action
The molecular and cellular effects of this compound’s action include the alkalization of liposomes, disruption of lysosomal pH homeostasis, and inactivation of the lysosomal Cathepsin B enzyme . These effects can lead to changes in cellular processes and potentially have therapeutic implications for lysosome-involved diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . For instance, factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping the container tightly closed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isocyanatopropyl)morpholine typically involves the reaction of morpholine with 3-isocyanatopropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-(3-Isocyanatopropyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various adducts, depending on the nature of the reacting nucleophile .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the isocyanate group, used in various chemical syntheses and as a solvent.
4-(3-Aminopropyl)morpholine: Similar structure but with an amine group instead of an isocyanate, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-(3-Isocyanatopropyl)morpholine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the formation of ureas, carbamates, and other derivatives .
特性
IUPAC Name |
4-(3-isocyanatopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-9-2-1-3-10-4-6-12-7-5-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLMXINSZAWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2877206.png)



![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2877219.png)
![5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2877220.png)
![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)

